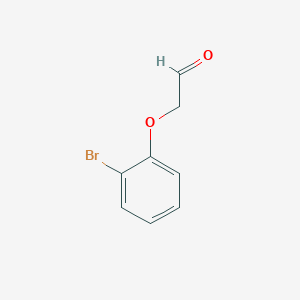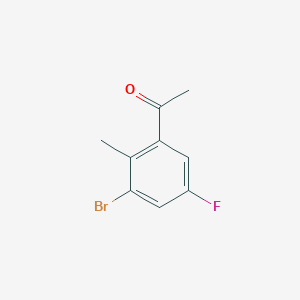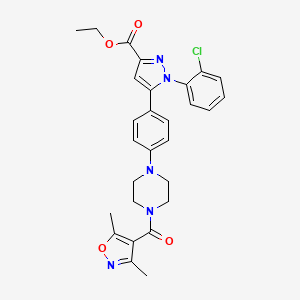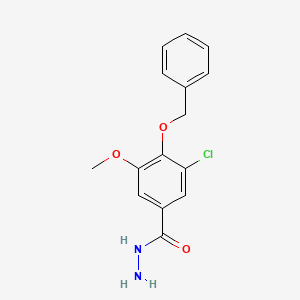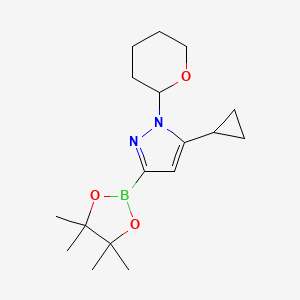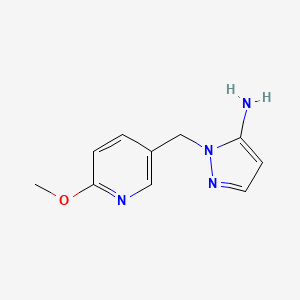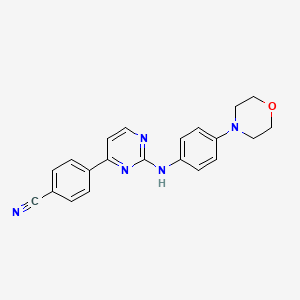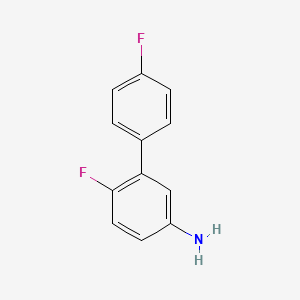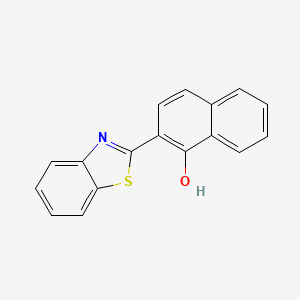
5-Bromo-8-methoxy-3-isoquinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-8-methoxy-3-isoquinolinamine: is a heterocyclic aromatic compound that belongs to the isoquinoline family. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 8th position, and an amine group at the 3rd position on the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-methoxy-3-isoquinolinamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 8-methoxyisoquinoline followed by amination at the 3rd position. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or primary amines under controlled temperatures and solvents like dichloromethane or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and green chemistry principles is also considered to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the nitro group if present, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like thiols, amines, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dehalogenated isoquinoline or amino derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-8-methoxy-3-isoquinolinamine is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential biological activities.
Biology: In biological research, this compound is studied for its interactions with enzymes and receptors, providing insights into its potential as a lead compound for drug development.
Medicine: The compound has shown promise in preclinical studies for its anticancer, antimicrobial, and anti-inflammatory properties. It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its derivatives are also explored for their applications in materials science .
Mécanisme D'action
The mechanism of action of 5-Bromo-8-methoxy-3-isoquinolinamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cell surface receptors, modulating signal transduction pathways involved in cell proliferation, apoptosis, and inflammation .
Comparaison Avec Des Composés Similaires
- 5-Bromo-8-aminoisoquinoline
- 5-Bromo-8-nitroisoquinoline
- 5-Bromo-8-hydroxyisoquinoline
Comparison: 5-Bromo-8-methoxy-3-isoquinolinamine is unique due to the presence of both a methoxy group and an amine group on the isoquinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the methoxy group can enhance the compound’s lipophilicity, improving its cell membrane permeability, while the amine group can facilitate interactions with biological targets through hydrogen bonding and electrostatic interactions .
Propriétés
Formule moléculaire |
C10H9BrN2O |
|---|---|
Poids moléculaire |
253.09 g/mol |
Nom IUPAC |
5-bromo-8-methoxyisoquinolin-3-amine |
InChI |
InChI=1S/C10H9BrN2O/c1-14-9-3-2-8(11)6-4-10(12)13-5-7(6)9/h2-5H,1H3,(H2,12,13) |
Clé InChI |
LRIFNGNTKRMFFU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=NC(=CC2=C(C=C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


